molecular formula C11H16 B072582 Benzene, 1-butyl-4-methyl- CAS No. 1595-05-7

Benzene, 1-butyl-4-methyl-

Cat. No.: B072582
CAS No.: 1595-05-7
M. Wt: 148.24 g/mol
InChI Key: SBBKUBSYOVDBBC-UHFFFAOYSA-N
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Description

Benzene, 1-butyl-4-methyl- is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Reaction Media

Benzene derivatives like 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been employed as unconventional reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation reactions. These compounds enhance the reactivity of substrates like benzene, leading to almost quantitative yields of diaryl sulfones under ambient conditions. The effects of the ionic liquid's Lewis acidity on reaction conversion rates have been studied, shedding light on the mechanistic details of the reaction, particularly through (27)Al NMR spectroscopy (Nara, Harjani, & Salunkhe, 2001).

Industrial Applications

In the industrial sector, 1-butyl-3-methylimidazolium [tetrachloroaluminate] ([BMIM][AlCl4]) ionic liquid has been used to catalyze the alkylation of benzene with 1-dodecene to synthesize linear alkylbenzenes (LAB), a primary ingredient in the production of detergents. The batch reaction performances indicated that reaction temperature was a critical factor influencing the conversion of olefin and selectivity of LAB. A continuous flow reactor equipped with a special bell type of settling–separating–discharging device was proposed, demonstrating the in situ separation of product mixtures from ionic liquid and testing the stability of the ionic liquid catalyst for the alkylation reaction (Qiao, Zhang, Zhang, & Li, 2004).

Liquid-Liquid Equilibrium and Extraction Processes

Studies on the ionic liquid 4-methyl-N-butylpyridinium tetrafluoroborate ([mebupy]BF4) as a solvent in liquid−liquid extraction have shown promising results. This compound was found effective in separating aromatic and aliphatic hydrocarbons, with aromatic/aliphatic selectivity values comparable to those of toluene + N-heptane, indicating its potential as a solvent for industrial extraction processes (Meindersma, Podt, & Haan, 2006).

Polymerization Processes

The room temperature ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate ([C4mim][PF6]), has been used in the free-radical polymerization of methyl methacrylate and styrene. This method is rapid and yields polymers with molecular weights significantly higher than those obtained from benzene. The process also offers economic and environmental advantages by avoiding the use of VOCs for both polymerization and product isolation (Hong et al., 2002).

Mechanism of Action

. The primary targets of this compound are not well-documented in the literature.

Mode of Action

It is known that benzene derivatives can undergo electrophilic substitution reactions .

Biochemical Pathways

Benzene derivatives are known to undergo reactions such as nitration, bromination, and friedel-crafts alkylation .

Pharmacokinetics

The molecular weight of 1482447 g/mol may influence its bioavailability.

Result of Action

Benzene derivatives can undergo free radical reactions , which may result in various chemical transformations.

Safety and Hazards

“Benzene, 1-butyl-4-methyl-” is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause genetic defects and cancer . It causes damage to organs (Blood) through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

1-butyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-3-4-5-11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBKUBSYOVDBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074272
Record name Benzene, 1-butyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595-05-7
Record name 1-Butyl-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1595-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-butyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-butyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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